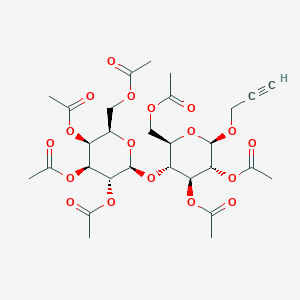
6-Chloro-4-methylumbelliferyl beta-D-Xyloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for monitoring the hydrolysis of glycosidic bonds by beta-glucosidase enzymes. This compound has clinical applications, including the investigation of Gaucher’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves the synthesis of the umbelliferone derivative followed by glycosylation. The compound is typically synthesized by reacting 6-chloro-4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Xyloside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone .
Common Reagents and Conditions
Reagents: Beta-glucosidase enzymes, water.
Conditions: Typically, the reactions are carried out at physiological pH and temperature to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is 6-chloro-4-methylumbelliferone .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-methylumbelliferyl beta-D-Xyloside has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of beta-glucosidase enzymes.
Biology: Employed in cell culture studies to monitor the synthesis and degradation of glycosaminoglycans.
Industry: Applied in high-throughput screening assays for the discovery of enzyme inhibitors and activators.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which can be detected fluorometrically. This process allows for the quantification of enzyme activity and the study of enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl beta-D-xyloside: Another fluorogenic substrate used for similar enzymatic assays.
4-Methylumbelliferyl beta-D-glucuronide: Used for detecting beta-glucuronidase activity.
4-Methylumbelliferyl beta-D-cellobioside: Employed in cellulase assays.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is unique due to the presence of the chloro group, which can influence its reactivity and the fluorescence properties of the released umbelliferone derivative. This makes it particularly useful in specific biochemical assays where enhanced sensitivity and specificity are required .
Eigenschaften
Molekularformel |
C15H15ClO7 |
|---|---|
Molekulargewicht |
342.73 g/mol |
IUPAC-Name |
6-chloro-4-methyl-7-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H15ClO7/c1-6-2-12(18)22-10-4-11(8(16)3-7(6)10)23-15-14(20)13(19)9(17)5-21-15/h2-4,9,13-15,17,19-20H,5H2,1H3/t9-,13?,14-,15+/m1/s1 |
InChI-Schlüssel |
YOFHWXBULSBJDT-JGPDKYHGSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(CO3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)



![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)

![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)



